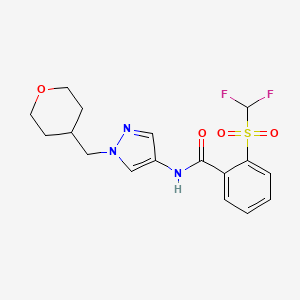
2-((difluoromethyl)sulfonyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a difluoromethylsulfonyl group and a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom .
Molecular Structure Analysis
Again, without specific information, I can only provide a general analysis. The benzamide core of the molecule is likely planar due to the conjugation of the amide group with the benzene ring. The difluoromethylsulfonyl group is likely to be a good leaving group in reactions due to the electron-withdrawing fluorine atoms .Chemical Reactions Analysis
Benzamides can participate in a variety of reactions. They can act as electrophiles in reactions with nucleophiles, and the amide group can be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Without more information, it’s hard to provide a detailed analysis .Applications De Recherche Scientifique
Synthesis and Application in Imaging
- PET Agent for Imaging of B-Raf(V600E) in Cancers : A study by Wang et al. (2013) in "Bioorganic & Medicinal Chemistry Letters" discussed the synthesis of a related compound for potential use as a PET imaging agent in cancer diagnosis. The study focused on synthesizing 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, which could be significant in imaging B-Raf(V600E) mutations in cancers (Wang, Gao, Miller, & Zheng, 2013).
Chemical Synthesis and Structure
- Formation of Hex-2-enopyranosides : Fraser-Reid and Boctor (1969) investigated the elimination of vicinal sulfonyloxy groups from certain compounds, demonstrating the chemical versatility and potential applications of sulfonyl compounds in synthetic chemistry (Fraser-Reid & Boctor, 1969).
Biological Evaluation and Antiproliferative Activities
- Antiproliferative Activities of Pyrazole-Sulfonamide Derivatives : Mert et al. (2014) in "Medicinal Chemistry Research" synthesized and evaluated a series of pyrazole-sulfonamide derivatives, including compounds structurally related to your query, for their antiproliferative activities against cancer cell lines. This indicates the potential of such compounds in cancer research (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Synthesis and Characterization in Organic Chemistry
- Synthesis of Related Compounds : The synthesis and characterization of compounds closely related to your query, such as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide, have been explored. These studies contribute to the broader understanding of the chemical properties and synthesis techniques of similar compounds (Peng-yun, 2013).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O4S/c18-17(19)27(24,25)15-4-2-1-3-14(15)16(23)21-13-9-20-22(11-13)10-12-5-7-26-8-6-12/h1-4,9,11-12,17H,5-8,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDHPOCGUDUZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2534205.png)

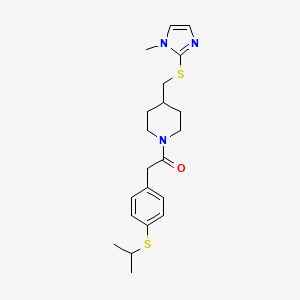
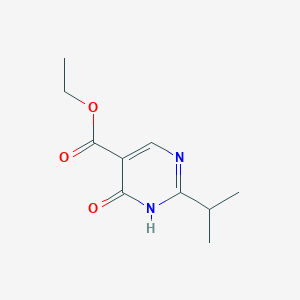
![7-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2534209.png)
![(5-Bromopyridin-3-yl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2534211.png)
![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,3-dimethylphenyl)piperazine hydrochloride](/img/structure/B2534212.png)
![N-(3,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2534215.png)
![1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2534216.png)
![4-[Methyl-(6-methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2534217.png)
![2,4-dichloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2534219.png)
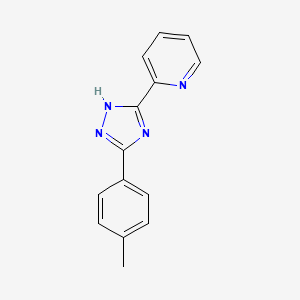
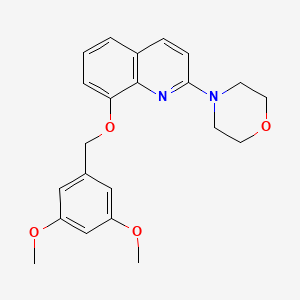
![methyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate](/img/structure/B2534224.png)